Mogroside IIa -

Mogroside IIa

Catalog Number: EVT-12433897
CAS Number:
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mogroside IIa is a natural sweet compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound belongs to a class of triterpenoid glycosides, which are known for their sweetness and potential health benefits. Mogroside IIa is particularly noted for its non-caloric sweetness, making it a popular alternative to sugar in food products.

Source

Mogroside IIa is primarily extracted from the dried fruit of Siraitia grosvenorii. The fruit has been used in traditional Chinese medicine for centuries and is recognized for its sweetening properties without contributing to caloric intake. The extraction process typically involves boiling the fruit in water and then purifying the extract through various chromatography techniques to isolate mogrosides, including mogroside IIa.

Classification

Mogroside IIa is classified as a triterpenoid saponin. It is part of a broader category of compounds known as mogrosides, which are glycosylated derivatives of cucurbitane-type triterpenes. This classification highlights its structural complexity and biological activity.

Synthesis Analysis

Methods

The synthesis of mogroside IIa can be achieved through both extraction from natural sources and synthetic methods. Recent studies have focused on enzymatic transglycosylation methods that enhance the yield and purity of mogrosides.

  1. Enzymatic Transglycosylation: This method involves using cyclodextrin glucanotransferases to modify existing mogrosides, converting bitter compounds into sweeter derivatives. The process typically requires optimizing conditions such as temperature (optimal at 60-65 °C) and pH (around 5.5-6.5) to maximize the reaction rate and yield .
  2. Chemical Synthesis: While less common due to the complexity of the structure, synthetic pathways have been explored that involve multiple steps of glycosylation reactions to build the mogroside framework from simpler precursors .

Technical Details

The synthesis often employs high-performance liquid chromatography (HPLC) for monitoring reaction progress and purity assessment. Mass spectrometry can also be utilized for structural confirmation of synthesized products.

Molecular Structure Analysis

Structure

Mogroside IIa has a complex molecular structure characterized by multiple sugar moieties attached to a triterpenoid backbone. The chemical formula for mogroside IIa is C30H50O13C_{30}H_{50}O_{13}.

Data

The structure includes:

  • A cucurbitane skeleton.
  • Multiple hydroxyl groups contributing to its solubility and sweetness.
  • Glycosidic linkages that define its classification as a glycoside.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used techniques to elucidate the molecular structure and confirm the presence of specific functional groups .

Chemical Reactions Analysis

Reactions

Mogroside IIa can undergo various chemical reactions, primarily involving glycosylation, hydrolysis, and transglycosylation processes.

  1. Glycosylation: The addition of sugar moieties to the triterpenoid backbone can enhance sweetness.
  2. Hydrolysis: Under acidic or enzymatic conditions, mogroside IIa can be hydrolyzed to release aglycone and monosaccharides.
  3. Transglycosylation: This reaction allows for modification of existing mogrosides into sweeter forms by transferring sugar units from donor molecules to acceptor molecules (e.g., converting bitter mogrosides into sweet variants) .

Technical Details

These reactions are typically monitored using chromatographic techniques such as HPLC coupled with mass spectrometry for real-time analysis of product formation.

Mechanism of Action

Process

Mogroside IIa exerts its sweetness through interaction with taste receptors on the tongue, specifically the T1R2/T1R3 receptor complex, which is responsible for detecting sweet substances. Unlike sucrose, which activates these receptors by direct binding, mogroside IIa may induce a conformational change in the receptor that leads to sweet taste perception without caloric contribution.

Data

Studies indicate that mogrosides can be several hundred times sweeter than sucrose, making them effective sweeteners even at low concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a white or yellowish powder.
  • Solubility: Highly soluble in water due to its glycosidic nature.
  • Taste: Sweet with no caloric value; it has been noted for its lack of bitterness compared to other mogrosides.

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Sweetness perception can vary with pH; optimal sweetness is often reported around neutral pH levels.

Relevant data include melting points and solubility metrics obtained through standard laboratory analyses .

Applications

Scientific Uses

Mogroside IIa has gained attention in various fields:

  1. Food Industry: Used as a natural sweetener in beverages, desserts, and dietary supplements due to its non-caloric nature.
  2. Pharmaceuticals: Investigated for potential health benefits, including anti-inflammatory and antioxidant properties.
  3. Metabolic Engineering: Research into biosynthetic pathways aims to enhance production methods using genetically modified organisms .

Properties

Product Name

Mogroside IIa

IUPAC Name

2-[2-[6-(3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxy-2-methylheptan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

InChI

InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(45)38(22,2)3)42(26,8)28(46)17-41(21,40)7)9-14-29(39(4,5)52)55-37-35(33(50)31(48)25(19-44)54-37)56-36-34(51)32(49)30(47)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3

InChI Key

NZDCGZOHJTWGOX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C

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